
3-Hydroxy-2,3-dimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,3-dimethylpentanoic acid: is an organic compound with the molecular formula C7H14O3. It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) on its carbon chain. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,3-dimethylpentanoic acid can be achieved through several methods. One common approach involves the aldol reaction of Meldrum’s acid with formaldehyde, followed by selective reduction using samarium diiodide (SmI2) in the presence of water . This method is advantageous due to its high selectivity and operational simplicity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol reactions followed by purification processes such as crystallization or distillation. The use of environmentally benign reagents and conditions is emphasized to ensure sustainability and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,3-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-keto-2,3-dimethylpentanoic acid.
Reduction: Formation of 3-hydroxy-2,3-dimethylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2,3-dimethylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,3-dimethylpentanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate enzyme activity and influence metabolic pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3,3-dimethylpentanoic acid: Similar structure but with the hydroxyl group on a different carbon.
3,3-Dimethylpentanoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxy-2,2-dimethylpentanoic acid: Similar but with different positioning of methyl groups.
Uniqueness
3-Hydroxy-2,3-dimethylpentanoic acid is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
3-hydroxy-2,3-dimethylpentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-4-7(3,10)5(2)6(8)9/h5,10H,4H2,1-3H3,(H,8,9) |
InChI Key |
AGRQNURVBFKFEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


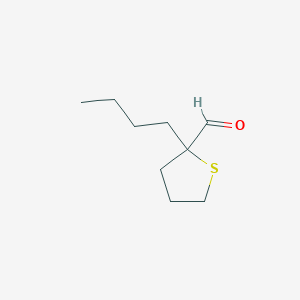
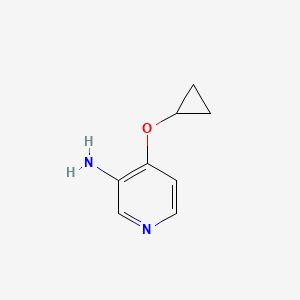
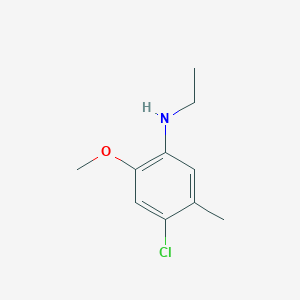
![2-[(2-Methylpyridin-3-yl)oxy]acetic acid](/img/structure/B13311225.png)
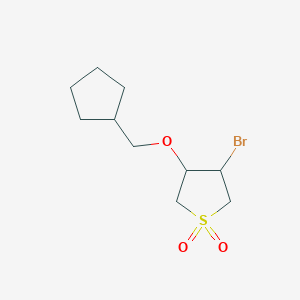


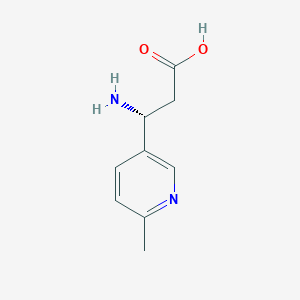
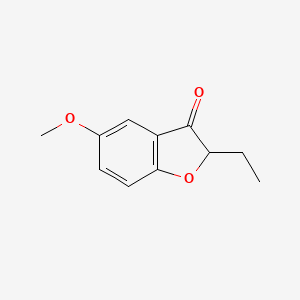
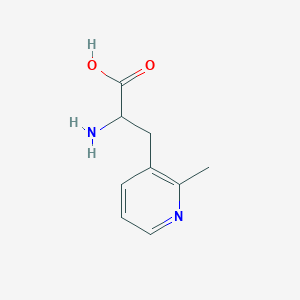



amine](/img/structure/B13311275.png)
